Methyl 2-cyano-4,5-difluorobenzoate
Description
Methyl 2-cyano-4,5-difluorobenzoate is a fluorinated aromatic ester featuring a cyano group at the 2-position and fluorine atoms at the 4- and 5-positions. The cyano group (‑CN) is strongly electron-withdrawing, which stabilizes the aromatic ring and enhances resistance to nucleophilic attack. The fluorine atoms contribute to increased lipophilicity and metabolic stability, making such compounds valuable in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 2-cyano-4,5-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c1-14-9(13)6-3-8(11)7(10)2-5(6)4-12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQRRCIXAPHXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-4,5-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-cyano-4,5-difluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-4,5-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-cyano-4,5-difluorobenzoic acid and methanol in the presence of a strong acid or base.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2-cyano-4,5-difluorobenzoic acid.
Reduction: 2-amino-4,5-difluorobenzoate derivatives.
Scientific Research Applications
Methyl 2-cyano-4,5-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-cyano-4,5-difluorobenzoate exerts its effects depends on the specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The presence of fluorine atoms can enhance binding affinity and specificity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 2-cyano-4,5-difluorobenzoate with structurally related fluorinated benzoates:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Fluorine atoms enhance lipid solubility, but the cyano group reduces it slightly compared to amino or bromomethyl substituents. This balance affects membrane permeability and bioavailability.
- Metabolic Stability: Fluorinated compounds resist oxidative degradation, while cyano groups may slow metabolism by cytochrome P450 enzymes, prolonging drug half-life .
Industrial and Research Relevance
- Pharmaceuticals: Methyl 2-amino-4,5-difluorobenzoate is a key intermediate in cardiovascular drugs, whereas the cyano variant could target kinase inhibitors due to its electronic profile .
Biological Activity
Methyl 2-cyano-4,5-difluorobenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis, and mechanisms of action.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 197.14 g/mol. The compound features a benzoate structure with cyano and difluoro substitutions that enhance its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₂N O₂ |
| Molecular Weight | 197.14 g/mol |
| Solubility | Varies with solvent |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves several key steps:
- Nitration : Starting with a suitable benzoic acid derivative.
- Reduction : Converting nitro groups to amino groups.
- Cyanation : Introducing the cyano group through nucleophilic substitution.
- Esterification : Esterifying the carboxylic acid to form the methyl ester.
These reactions are optimized for yield and purity, often employing continuous flow reactors in industrial settings .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:
- Mechanism of Action : The compound's cyano group enhances nucleophilicity, allowing it to interact with bacterial enzymes, potentially disrupting metabolic pathways.
Anticancer Properties
This compound has also been investigated for its anticancer properties:
- Inhibition of Tumor Growth : Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as breast cancer (MCF-7) and melanoma (A2058).
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
- Anticancer Study : A research project focused on the effects of this compound on A2058 melanoma cells demonstrated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment . The compound was observed to activate caspase pathways leading to apoptosis.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
